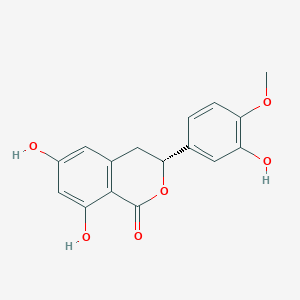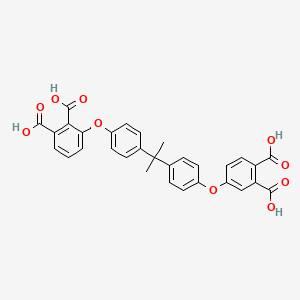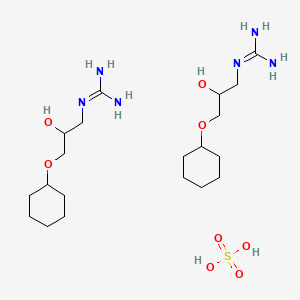
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate is a compound that features a guanidine moiety, which is known for its presence in various biologically active molecules. The compound is characterized by the presence of a cyclohexyloxy group and a hydroxypropyl chain, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate typically involves the reaction of cyclohexanol with epichlorohydrin to form 3-(cyclohexyloxy)-1,2-epoxypropane. This intermediate is then reacted with guanidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of cyclohexyloxy ketones or aldehydes.
Reduction: Formation of cyclohexyloxy amines.
Substitution: Formation of various substituted cyclohexyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving guanidine derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hydrochloride
- 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine nitrate
- 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine phosphate
Uniqueness
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its lipophilicity, while the guanidine moiety provides strong basicity and the ability to form multiple hydrogen bonds.
Eigenschaften
CAS-Nummer |
89100-91-4 |
|---|---|
Molekularformel |
C20H44N6O8S |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
2-(3-cyclohexyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H21N3O2.H2O4S/c2*11-10(12)13-6-8(14)7-15-9-4-2-1-3-5-9;1-5(2,3)4/h2*8-9,14H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
WWCLYTJHLZKVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCC(CN=C(N)N)O.C1CCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


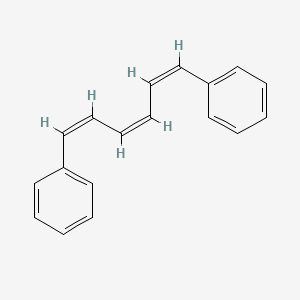
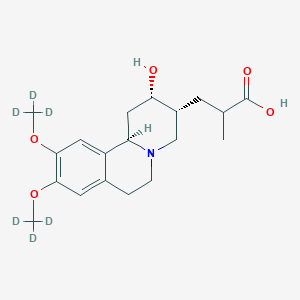
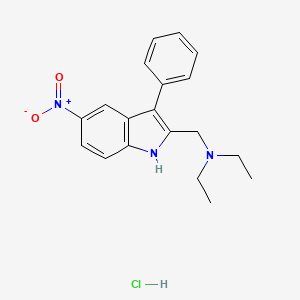


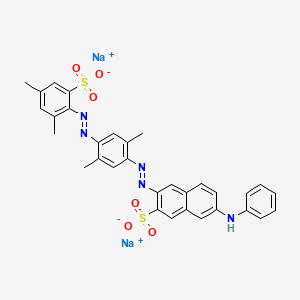



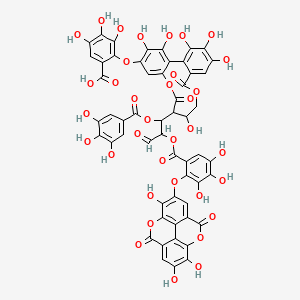
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

